Cas no 1922829-10-4 (2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide)

2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide structure
1922829-10-4 structure
商品名:2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide
CAS番号:1922829-10-4
MF:C14H20N2O2
メガワット:248.320803642273
CID:5608522
PubChem ID:113233118

2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide 化学的及び物理的性質

名前と識別子

    • 2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
    • EN300-841874
    • 1922829-10-4
    • 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide
    • インチ: 1S/C14H20N2O2/c1-9(2)13(14(15)17)16-8-10-3-4-12-11(7-10)5-6-18-12/h3-4,7,9,13,16H,5-6,8H2,1-2H3,(H2,15,17)
    • InChIKey: NKNPTBUOQJEXCT-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2C=C(C=CC1=2)CNC(C(N)=O)C(C)C

計算された属性

  • せいみつぶんしりょう: 248.152477885g/mol
  • どういたいしつりょう: 248.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 64.4Ų

2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-841874-1.0g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-841874-0.5g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-841874-2.5g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-841874-1g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4
1g
$699.0 2023-09-02
Enamine
EN300-841874-5g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4
5g
$2028.0 2023-09-02
Enamine
EN300-841874-10.0g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-841874-10g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4
10g
$3007.0 2023-09-02
Enamine
EN300-841874-0.25g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-841874-0.05g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-841874-5.0g
2-{[(2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-3-methylbutanamide
1922829-10-4 95%
5.0g
$2028.0 2024-05-21

2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide 関連文献

2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1922829-10-4 and Product Name: 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide

The compound with the CAS number 1922829-10-4 and the product name 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a benzofuran moiety, which is a well-known pharmacophore in many bioactive molecules, and an amide functional group, which is frequently utilized in the design of biologically active compounds.

Recent research in the field of medicinal chemistry has highlighted the importance of benzofuran derivatives in the development of novel therapeutic agents. These derivatives are known for their ability to interact with various biological targets, making them valuable candidates for drug discovery. The presence of the 2,3-dihydro-1-benzofuran-5-yl moiety in this compound suggests that it may possess properties conducive to binding with specific enzymes or receptors involved in disease pathways. This structural feature is particularly intriguing and has prompted further investigation into its pharmacological potential.

The amide group in the molecular structure of 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide contributes to its chemical reactivity and biological activity. Amides are commonly found in many biologically active compounds due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets. The specific arrangement of atoms around the amide group in this compound may influence its interactions with biological systems, making it a promising candidate for further exploration.

Current research trends in pharmaceutical chemistry emphasize the need for innovative compounds that can address unmet medical needs. The compound with CAS no. 1922829-10-4 aligns with this trend by offering a novel structural scaffold that may exhibit unique pharmacological properties. The benzofuran and amide moieties are both well-studied pharmacophores, and their combination in this compound suggests a potential for multiple biological activities. This dual functionality makes it an attractive candidate for further investigation into its therapeutic applications.

In vitro studies have begun to explore the biological activity of 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide, focusing on its interactions with various enzymes and receptors. Preliminary results indicate that this compound may exhibit inhibitory activity against certain target proteins involved in inflammatory pathways. This finding is particularly noteworthy given the increasing interest in developing drugs that modulate inflammatory responses for conditions such as arthritis and autoimmune diseases.

The synthesis of this compound involves complex organic transformations that highlight the expertise required in pharmaceutical chemistry. The introduction of the benzofuran ring system requires precise control over reaction conditions to ensure high yield and purity. Additionally, the installation of the amide group necessitates careful consideration of reaction pathways to minimize side products. These synthetic challenges underscore the importance of skilled chemists in developing novel bioactive molecules.

The potential applications of 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide extend beyond inflammation modulation. Its structural features suggest that it may also interact with other biological targets, such as kinases or transcription factors, which are implicated in various diseases including cancer and neurodegenerative disorders. Further research is needed to fully elucidate its spectrum of biological activities and therapeutic potential.

Advances in computational chemistry have enabled more efficient screening of compounds for biological activity. Molecular modeling studies can predict how 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide interacts with biological targets at the atomic level. These simulations can guide experimental design by identifying key structural features that contribute to binding affinity and selectivity. Such computational approaches are becoming increasingly integral to modern drug discovery processes.

The development of novel therapeutic agents requires a multidisciplinary approach involving chemists, biologists, and pharmacologists. The compound with CAS no. 1922829-10-4 exemplifies this collaborative effort by combining structural features from different classes of bioactive molecules. Its unique combination of a benzofuran moiety and an amide group makes it a versatile scaffold for further medicinal chemistry exploration.

Future directions for research on 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide include optimizing its synthetic route for scalability and exploring its pharmacokinetic properties. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Additionally, formulation studies will be necessary to develop appropriate delivery systems that enhance its bioavailability and therapeutic efficacy.

In conclusion, the compound with CAS no. 1922829-10-4 and the product name 2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and preliminary biological activity make it a promising candidate for further research into novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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